
1,2-Dimethyl-1h-indole-3-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features an indole core with two methyl groups at the 1 and 2 positions and an ethan-1-ol group at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol, often involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale application of these synthetic routes, with optimization for yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored for the synthesis of various indole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the indole ring or the ethan-1-ol group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(1,2-Dimethyl-1h-indol-3-yl)ethanal or 2-(1,2-Dimethyl-1h-indol-3-yl)ethanoic acid .
Aplicaciones Científicas De Investigación
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific derivative and its structure .
Comparación Con Compuestos Similares
Similar Compounds
Tryptophol: Another indole derivative with a similar structure, featuring an ethanol group at the 3-position.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
Uniqueness
2-(1,2-Dimethyl-1h-indol-3-yl)ethan-1-ol is unique due to the presence of two methyl groups at the 1 and 2 positions of the indole ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other indole derivatives and can lead to different interactions with molecular targets .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-(1,2-dimethylindol-3-yl)ethanol |
InChI |
InChI=1S/C12H15NO/c1-9-10(7-8-14)11-5-3-4-6-12(11)13(9)2/h3-6,14H,7-8H2,1-2H3 |
Clave InChI |
SCEQUIRLFLQSGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



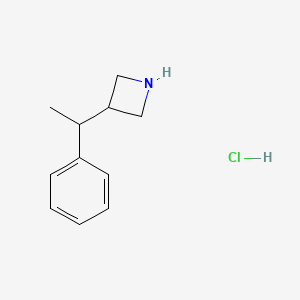
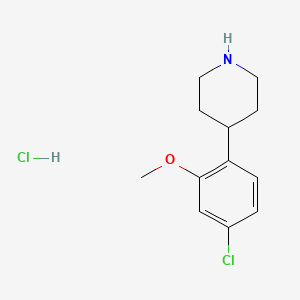
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
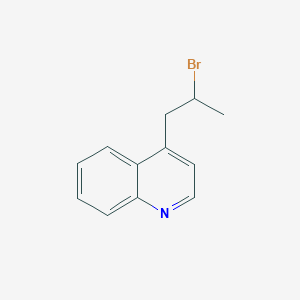
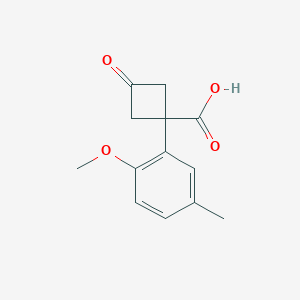

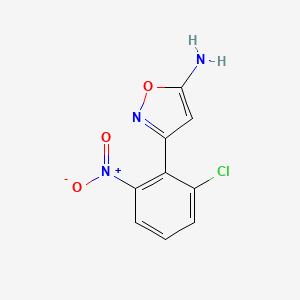
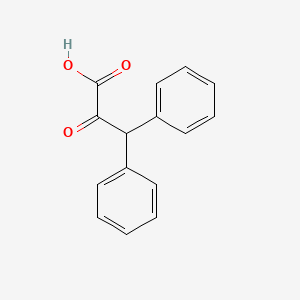


![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
